molecular formula C20H26N4O6 B5235538 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate

2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate

Cat. No. B5235538
M. Wt: 418.4 g/mol
InChI Key: OKEYZBJTARTIKB-UHFFFAOYSA-N
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Description

2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate, also known as DMXB-A, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has shown potential in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to modulate neuronal activity, improve cognitive function, and reduce inflammation. 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate has been shown to enhance the activity of the α7 nAChR, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate has been shown to have a number of biochemical and physiological effects in preclinical studies. 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate has also been shown to have potential as a treatment for schizophrenia, ADHD, and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate is its selectivity for the α7 nAChR, which allows for targeted modulation of neuronal activity. 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate is its relatively low potency, which may limit its effectiveness in some applications.

Future Directions

There are a number of potential future directions for research on 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate. One area of interest is the potential use of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate as a treatment for Alzheimer's disease, which is characterized by cognitive decline and inflammation. Another area of interest is the potential use of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate as a treatment for traumatic brain injury, which is characterized by neuroinflammation and neuronal damage. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate and to develop more potent and selective α7 nAChR agonists.

Synthesis Methods

2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate can be synthesized using a variety of methods, including the Hantzsch reaction, the Biginelli reaction, and the Suzuki coupling reaction. The most common method for synthesizing 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate is the Hantzsch reaction, which involves the condensation of 2,4-dimethoxy-3-methylbenzaldehyde, ethyl acetoacetate, and 4-(2-chloroethyl)piperazine in the presence of ammonium acetate and acetic acid.

Scientific Research Applications

2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate has also been shown to have potential as a treatment for schizophrenia, ADHD, and depression.

properties

IUPAC Name

2-[4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2.C2H2O4/c1-14-16(23-2)6-5-15(17(14)24-3)13-21-9-11-22(12-10-21)18-19-7-4-8-20-18;3-1(4)2(5)6/h4-8H,9-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEYZBJTARTIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=NC=CC=N3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2,4-Dimethoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine;oxalic acid

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